Product packaging for Tributyltin bromide(Cat. No.:CAS No. 1461-23-0)

Tributyltin bromide

Cat. No.: B074636
CAS No.: 1461-23-0
M. Wt: 370 g/mol
InChI Key: FVRKTAOFDKFAMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tributyltin bromide is a versatile organotin compound of significant utility in synthetic organic chemistry and materials science research. Its primary application lies as a pivotal reagent in Stille cross-coupling reactions, a powerful palladium-catalyzed transformation for the formation of carbon-carbon bonds between an organotin compound and an organic electrophile. This makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of natural products, pharmaceuticals, and conjugated polymers for electronic devices. The compound functions as a source of the tributylstannyl group (Bu₃Sn-), which readily transmetallates to palladium, enabling the coupling process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27BrSn B074636 Tributyltin bromide CAS No. 1461-23-0

Properties

IUPAC Name

bromo(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRKTAOFDKFAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023072
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-23-0
Record name Bromotributylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Tributyltin Bromide

Synthesis from Tributyltin Hydride

A principal route to obtaining tributyltin bromide is from tributyltin hydride. This transformation is typically achieved through bromination, a reaction that requires careful control of conditions to ensure high yield and purity.

Bromination of Tributyltin Hydride

The direct bromination of tributyltin hydride using elemental bromine is a common laboratory-scale synthesis. The reaction involves the cleavage of the tin-hydrogen bond in tributyltin hydride and the formation of a new tin-bromine (B14679306) bond. libretexts.orgpearson.com This process results in the formation of this compound and hydrogen bromide as a byproduct. The general reaction is as follows:

(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr

Reaction Conditions and Optimization Parameters

To achieve optimal results in the bromination of tributyltin hydride, specific reaction conditions are crucial. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the highly reactive tributyltin hydride. Temperature control is another critical parameter; the reaction is often conducted at low temperatures (e.g., 0°C to -15°C) to manage the exothermic nature of the bromination and to minimize the formation of side products. orgsyn.org The dropwise addition of bromine to the tributyltin hydride solution helps to control the reaction rate and maintain the desired temperature range. orgsyn.org

Synthesis from Tin(IV) Halides

An alternative and widely used industrial method for preparing tributyltin compounds involves the reaction of tin(IV) halides with organometallic reagents, most notably Grignard reagents. digimat.inresearchgate.net This approach allows for the direct formation of the carbon-tin bonds.

Grignard Reagent-Mediated Synthesis

The synthesis of this compound can be accomplished using a Grignard reagent, specifically n-butylmagnesium bromide, in reaction with a tin(IV) halide like tin(IV) chloride (SnCl₄). digimat.inresearchgate.net In this multi-step process, the Grignard reagent alkylates the tin tetrachloride, replacing the chloride atoms with butyl groups. While the ultimate goal is this compound, this reaction sequence often first produces tetrabutyltin (B32133). The tetrabutyltin can then be converted to this compound through a redistribution reaction with additional tin(IV) chloride to form tributyltin chloride, which can subsequently undergo halogen exchange or be directly brominated. lookchem.com A more direct approach involves the controlled addition of the Grignard reagent to the tin halide to favor the formation of the trialkyltin halide. uu.nl

The reaction can be summarized as: SnCl₄ + 3 n-BuMgBr → (C₄H₉)₃SnCl + 3 MgBrCl (simplified representation) Followed by halogen exchange to yield this compound.

Alternatively, starting with tetrabutyltin: 3 (C₄H₉)₄Sn + SnCl₄ → 4 (C₄H₉)₃SnCl lookchem.com

Optimization of Stoichiometry and Reaction Environment

The success of the Grignard synthesis hinges on careful control of stoichiometry and the reaction environment. The molar ratio of the Grignard reagent to the tin(IV) halide is a critical factor that determines the product distribution. thieme-connect.de To maximize the yield of the desired tributyltin compound, an excess of the Grignard reagent is often used. uu.nl

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under a dry, inert atmosphere like nitrogen to prevent the Grignard reagent from reacting with moisture. digimat.inmnstate.edu Toluene is also utilized as a solvent in some industrial processes. thieme-connect.de Temperature control is important, and the reaction may be initiated at low temperatures and then allowed to warm to room temperature or heated to reflux to ensure completion. orgsyn.orgthieme-connect.de

ParameterConditionRationale
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation and reaction with moisture. orgsyn.org
Temperature Low to ambient (e.g., -78°C to room temp)Controls exothermic reaction, minimizes side products. orgsyn.org
Solvent Anhydrous ethers (e.g., THF, diethyl ether), TolueneSolubilizes reactants and facilitates the reaction. digimat.inthieme-connect.de
Stoichiometry Controlled ratio of Grignard reagent to tin halideDetermines the degree of alkylation and product selectivity. thieme-connect.de

Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, provides a pathway to synthesize this compound from other tributyltin halides, most commonly tributyltin chloride. This method is particularly useful when the corresponding chloride is more readily available or more easily synthesized. societechimiquedefrance.frunion.edu The reaction involves treating tributyltin chloride with a bromide salt, such as sodium bromide or potassium bromide, often in a suitable solvent like acetone (B3395972) or a polar aprotic solvent that facilitates the exchange. The equilibrium can be driven towards the product by the precipitation of the less soluble chloride salt. union.edu Nickel catalysts have also been shown to facilitate halide exchange reactions under mild conditions. caltech.edu

(C₄H₉)₃SnCl + NaBr → (C₄H₉)₃SnBr + NaCl

This method offers a straightforward conversion and is a valuable tool in the synthesis of specific organotin halides. societechimiquedefrance.fr

Conversion from Tributyltin Chloride via Direct Bromination

A primary industrial method for producing this compound is through the direct bromination of Tributyltin chloride. This process involves a halogen exchange where bromine displaces chlorine. The reaction is typically conducted using bromine gas in a controlled setting to facilitate the complete conversion of the chloride to the bromide form. Another approach involves the reaction of Tributyltin chloride with hydrogen bromide gas. google.com

This conversion is an example of a broader class of reactions known as metal-halogen exchange, a fundamental process in organometallic chemistry for creating new organometallic compounds from organic halides. wikipedia.org While the direct reaction with bromine is common for synthesis, halogen exchange reactions can also be observed during analytical procedures. For instance, when analyzing organotin chlorides with gas chromatography using hydrogen bromide (HBr) doping, an on-column halogen exchange reaction converts the chlorides to their bromide counterparts. psu.edu

Controlled Environment and Exothermic Management in Halogen Exchange

The halogen exchange reaction to form this compound is exothermic, necessitating careful management of the reaction temperature to prevent side reactions and ensure product integrity. Precise temperature control is crucial for optimizing the yield and purity of the final product. Reactions are often performed at low temperatures, for instance between -10° and 0°C, to manage the heat generated. orgsyn.org

A controlled environment is essential, typically involving an inert atmosphere to prevent oxidation and other unwanted reactions. Good agitation is also important to prevent the unreacted starting materials from being trapped within any precipitate that may form. orgsyn.org The use of anhydrous solvents is preferred to avoid hydrolysis.

Novel and Green Chemistry Approaches in this compound Synthesis

Exploration of Environmentally Benign Synthetic Routes

Traditional synthesis methods for organotin compounds like this compound often involve toxic reagents and generate hazardous waste. iupac.orgbio-conferences.org Recognizing the environmental concerns associated with organotin compounds, research has shifted towards developing more environmentally friendly synthetic methodologies. iupac.orgineosopen.orgresearchgate.net Green chemistry principles aim to reduce waste and utilize less hazardous materials. bio-conferences.orgresearchgate.net

One approach to greener synthesis involves the in-situ generation of reagents, which can minimize contact with toxic substances. For example, methods have been developed to generate Tributyltin hydride, a related and widely used reagent, from Tributyltin chloride using less hazardous reducing agents like polymethylhydrosiloxane (B1170920) (PMHS). psu.edu While not a direct synthesis of this compound, these developments point towards a broader trend of seeking safer alternatives in organotin chemistry. Other alternatives to toxic tin hydrides in radical reactions include silylated cyclohexadienes and the use of hypophosphite salts. iupac.orgresearchgate.net

Mechanistic Investigations of this compound Formation

Elucidation of Elementary Steps in Synthetic Pathways

The formation of this compound can occur through various reaction pathways, each involving distinct elementary steps. A common method involves the reaction of tributylstannyl anionoids with alkyl bromides. dtic.mil The predominant mechanism for this reaction with primary bromides is believed to be an SN2 displacement or a mechanistically similar pathway. dtic.mil

However, for reactions involving secondary bromides, evidence suggests the involvement of free radical intermediates. dtic.mil The formation of radicals can be initiated by methods such as the homolytic cleavage of a bromine-bromine bond using light. pearson.com Once formed, a tributyltin radical can abstract a bromine atom from an alkyl bromide to generate an alkyl radical and this compound. libretexts.orgjove.com This radical chain process is a key mechanism in many reactions involving organotin compounds. libretexts.org

The specific steps in a radical-mediated formation can be outlined as:

Initiation: Generation of a tributyltin radical, often from a precursor like Tributyltin hydride with an initiator like AIBN (Azobisisobutyronitrile). libretexts.org

Propagation:

The tributyltin radical reacts with an alkyl bromide (R-Br) to form this compound (Bu3SnBr) and an alkyl radical (R•). pharmacy180.com

This alkyl radical can then participate in further reactions. pharmacy180.com

Kinetic studies and the use of radical trapping agents are employed to distinguish between ionic and radical pathways. dtic.mil For example, the presence of a radical inhibitor would significantly slow down a reaction proceeding through a radical mechanism.

Role of Intermediates and Transition States

The synthetic pathways involving this compound are critically influenced by the nature of the intermediates and transition states formed during the reaction. These transient species dictate the reaction mechanism, kinetics, and stereochemical outcome. The roles of these species are best understood by examining the two primary contexts in which this compound is involved: its formation via radical pathways and its subsequent use as a reactant in organometallic transformations.

Intermediates and Transition States in Radical-Mediated Formation

This compound is a common byproduct in radical chain reactions where tributyltin hydride (Bu3SnH) is used as a reagent, for instance, in dehalogenation or carbon-carbon bond-forming reactions. researchgate.netlibretexts.org The mechanism proceeds through distinct radical intermediates and transition states.

The initiation of these reactions, often using azobisisobutyronitrile (AIBN) or light, generates a tributyltin radical (Bu3Sn•) from tributyltin hydride. libretexts.orgjove.com This tin-centered radical is a key intermediate that propagates the chain. wikipedia.org In the propagation step, the tributyltin radical abstracts a bromine atom from an organic substrate (R-Br). This occurs via a transition state leading to the formation of the stable this compound and a new carbon-centered radical (R•). libretexts.orgpearson.com

The reaction can be summarized as:

Initiation: Formation of Bu3Sn• radical from Bu3SnH.

Propagation Step 1: Bu3Sn• + R-Br → [Bu3Sn···Br···R]‡ → Bu3Sn-Br + R•

Propagation Step 2: The resulting alkyl radical (R•) then reacts further, for example, by abstracting a hydrogen atom from another molecule of Bu3SnH to form the desired product (R-H) and regenerate the Bu3Sn• radical, which continues the chain. jove.com

The transition state for the bromine abstraction is crucial for the reaction's efficiency. chimia.ch In certain contexts, such as the reduction of specific glycosyl bromides, the stereochemical outcome is governed by the geometry of the transition state. researchgate.net DFT calculations have been employed to model these transition states, revealing that factors like gauche effects and potential interactions between the tin center and other atoms (e.g., an anomeric fluoride) can stabilize one transition state over another, leading to high stereoselectivity. researchgate.net For instance, in some radical cyclization reactions, a chair-like transition state is preferred to minimize steric interactions and optimize orbital overlap. psu.edu

Reaction TypeKey Intermediate(s)Key Transition State Feature
Radical DehalogenationTributyltin radical (Bu3Sn•), Alkyl radical (R•)Halogen atom transfer
Radical CyclizationTributyltin radical (Bu3Sn•), Alkyl radical (R•)Chair-like or boat-like geometry

Intermediates and Transition States in Reactions of this compound

This compound can also serve as a reactant, particularly in nucleophilic substitution and cross-coupling reactions. In these cases, the intermediates and transition states differ significantly from the radical pathways.

Nucleophilic Substitution:

When this compound reacts with a nucleophile (Nu⁻), the attack occurs at the electrophilic tin center. Unlike carbon, tin can accommodate more than four ligands, forming hypercoordinated species. wikipedia.organjs.edu.iq The reaction is proposed to proceed through a pentacoordinate, trigonal bipyramidal intermediate or transition state. acs.org

Reaction: Bu3Sn-Br + Nu⁻ → [Bu3Sn(Br)(Nu)]⁻‡ → Bu3Sn-Nu + Br⁻

The stability and structure of this hypercoordinated intermediate influence the reaction rate. The presence of electronegative substituents is known to stabilize such species. anjs.edu.iq

Stille Cross-Coupling:

In the Stille reaction, an organostannane (R¹-SnBu3) is coupled with an organic halide (R²-X) using a palladium catalyst. libretexts.org this compound is the tin-containing byproduct generated during the critical transmetalation step. libretexts.org In this step, the organic group (R¹) is transferred from the organostannane to the palladium(II) complex, and the halide (X, in this case, Br) is transferred from palladium to the tin moiety.

The mechanism of this transmetalation step has been studied extensively, and several intermediates and transition states are proposed: wiley-vch.de

Associative Mechanism: The most widely accepted pathway involves the coordination of the organostannane to the palladium complex, forming a transient, 18-electron pentavalent palladium species. wikipedia.org

Open vs. Cyclic Transition States: The subsequent transfer can occur through two primary transition states. researchgate.net

An open transition state is favored in many cases, which can explain the rapid nature of the reaction. wiley-vch.de

A cyclic transition state , where the halide (or another ligand) bridges the palladium and tin atoms, is favored with good leaving groups and in polar solvents. wikipedia.orgresearchgate.net

Reaction TypeKey Intermediate(s)Key Transition State Feature
Nucleophilic SubstitutionPentacoordinate tin speciesTrigonal bipyramidal geometry
Stille Coupling (Transmetalation)Pd(II) complex, OrganostannaneOpen or cyclic bridged (Pd-X-Sn) structure

Reactivity and Catalytic Applications in Organic Synthesis

Role as a Tributyltin Radical Source

Tributyltin bromide is a key player in radical reactions, where it functions as a source of tributyltin radicals. These radicals are highly reactive species that can initiate and propagate chain reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Radical Reactions for Complex Molecule Synthesis

The generation of tributyltin radicals from precursors like tributyltin hydride, often initiated by radical initiators such as AIBN (azobisisobutyronitrile), allows for a wide range of synthetic transformations. libretexts.orgnih.gov These radicals can abstract a halogen atom from an organic halide, generating a carbon-centered radical. libretexts.orgpharmacy180.com This newly formed radical can then participate in various reactions, including intramolecular cyclizations to form ring structures, a powerful strategy for assembling complex polycyclic molecules. nih.govpharmacy180.comvaia.com For example, the synthesis of natural products like hirsutene (B1244429) has utilized such radical cyclization cascades. libretexts.orgnih.gov Furthermore, these radical intermediates can be trapped by various reagents, leading to the introduction of new functional groups. The versatility of these radical reactions makes them a cornerstone in the synthesis of intricate organic molecules. nih.goviupac.org

Mechanistic Aspects of Radical Generation and Propagation

The generation of tributyltin radicals typically begins with an initiation step. In the case of using tributyltin hydride, a radical initiator like AIBN, upon heating or irradiation, decomposes to form radicals. These initiator radicals then abstract a hydrogen atom from tributyltin hydride (Bu3SnH) to produce the tributyltin radical (Bu3Sn•). libretexts.orgvaia.com

The propagation phase of the reaction involves the tributyltin radical reacting with an organic halide (R-X) to form this compound (Bu3SnBr) and an alkyl radical (R•). libretexts.orgpearson.com This alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to form the desired product (R-H) and regenerate the tributyltin radical, which can then continue the chain reaction. libretexts.orgvaia.compearson.com This chain process is energetically favorable as the bonds being formed are often stronger than the bonds being broken. jove.com

Cross-Coupling Reactions

This compound is also a precursor in the preparation of organostannane reagents for Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. numberanalytics.com

Stille Coupling Reactions Utilizing this compound Precursors

While this compound itself is not the direct coupling partner in Stille reactions, it is a common starting material for the synthesis of the necessary organostannane reagents. fiveable.me These reagents, which have a carbon-tin bond, are crucial for the transmetalation step in the Stille coupling catalytic cycle. openochem.org Organostannanes can be prepared by reacting tributyltin derivatives with organolithium or Grignard reagents. For instance, vinyltributyltin can be synthesized from the reaction of vinylmagnesium bromide with tributyltin chloride, a compound that can be prepared from this compound. wikipedia.org The resulting organostannanes are typically stable to air and moisture and are compatible with a wide array of functional groups. openochem.orgwikipedia.org

The Stille reaction itself involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate. openochem.orglibretexts.org This reaction is highly valued for its ability to create new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. numberanalytics.comopenochem.org

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination in Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: numberanalytics.comwikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide or triflate (R¹-X) to a palladium(0) catalyst (Pd(0)L₂), forming a palladium(II) intermediate. numberanalytics.comopenochem.orglibretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > Br > OTf > Cl. nih.gov

Transmetalation: In this step, the organic group (R²) from the organostannane (R²-SnBu₃) is transferred to the palladium(II) complex, displacing the halide or triflate and forming a new palladium(II) intermediate with both organic groups attached. wikipedia.orglibretexts.orglibretexts.org This is often the rate-determining step of the catalytic cycle. wikipedia.org The mechanism of transmetalation can be complex and is thought to proceed through an associative pathway where the organostannane coordinates to the palladium center. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹-R²) from the palladium(II) complex, forming the desired coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. openochem.orgwikipedia.orglibretexts.org For this to occur, the two organic groups must be in a cis orientation on the palladium center. libretexts.org

A simplified representation of the Stille coupling catalytic cycle is shown below:

StepDescription
Oxidative Addition The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
Transmetalation The organic group (R²) is transferred from the organostannane to the Pd(II) complex.
Reductive Elimination The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated.
Influence of Ligands and Reaction Conditions on Stille Coupling Efficiency

The efficiency and outcome of the Stille coupling reaction are significantly influenced by the choice of ligands and reaction conditions. numberanalytics.com

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃), are commonly used to stabilize the palladium catalyst and enhance its reactivity. numberanalytics.com The steric and electronic properties of the ligands can affect the rates of the individual steps in the catalytic cycle and can even influence the stereochemical outcome of the reaction. fiveable.mersc.orgresearchgate.net Sterically hindered, electron-rich ligands often accelerate the coupling process. harvard.edu

Reaction Conditions: The choice of solvent, temperature, and additives can have a profound impact on the reaction. Polar solvents like DMF and THF are typically used. numberanalytics.com The temperature can range from room temperature to higher temperatures, depending on the reactivity of the substrates. numberanalytics.com Additives such as copper(I) iodide (CuI) can accelerate the reaction rate, possibly by acting as a scavenger for free ligands that might inhibit the transmetalation step. harvard.edu The presence of lithium chloride can also alter the chemoselectivity of the coupling, favoring the reaction of triflates over bromides in some cases. nih.gov

ParameterInfluence on Stille CouplingExamples
Ligands Stabilize the palladium catalyst, enhance reactivity, and influence stereoselectivity. numberanalytics.comfiveable.mersc.orgPPh₃, P(t-Bu)₃ numberanalytics.com
Solvent Affects solubility of reagents and catalyst, can influence reaction rates.DMF, THF numberanalytics.com
Temperature Controls the reaction rate; higher temperatures are often needed for less reactive substrates.50-150°C numberanalytics.com
Additives Can accelerate the reaction and alter chemoselectivity. nih.govharvard.eduCuI, LiCl nih.govharvard.edu
Regioselectivity and Stereoselectivity in Stille Coupling

The Role of this compound

In the context of a typical Stille reaction, this compound is not the active organotin reagent but rather a stable byproduct. libretexts.org The reaction's selectivity is dictated by the nature of the organotin reagent (e.g., vinyltributyltin) and the organic halide. The crucial transmetalation step involves the transfer of an organic group (R¹) from the organotin reagent to the palladium(II) center. This process regenerates the palladium catalyst for the next cycle and releases the tin halide byproduct, which is this compound when the organic electrophile is a bromide. libretexts.orglibretexts.org

The general scheme is as follows: R¹-Sn(Bu)₃ + R²-Br --(Pd catalyst)--> R¹-R² + Br-Sn(Bu)₃

Regioselectivity

The regioselectivity of the Stille coupling is a complex issue, often controlled by steric and electronic factors of the reactants. libretexts.org For instance, when coupling with unsymmetrical species like allylic halides, controlling the regioselectivity for α and γ addition can be challenging. wikipedia.org In couplings involving substrates with multiple reactive sites, such as bromophenyl triflates, the choice of catalyst and reaction conditions can selectively promote coupling at either the carbon-bromine or the carbon-triflate bond. nih.gov Research has shown that specific palladium catalysts and additives like lithium chloride can influence which site reacts preferentially. nih.gov

Stereoselectivity

A significant advantage of the Stille reaction is its high degree of stereoselectivity. The reaction generally proceeds with retention of configuration for sp²-hybridized carbons, such as those in vinyl groups. libretexts.orgrsc.org This means that the geometry of a double bond in a vinyltin (B8441512) reagent is typically preserved in the final coupled product. libretexts.org This retention is a consequence of the concerted nature of the transmetalation and reductive elimination steps. However, harsh reaction conditions can sometimes lead to isomerization. libretexts.orgrsc.org For example, in the coupling of (Z)-β-bromostyrene, undesired Z-to-E isomerization can occur, but this can often be mitigated by carefully selecting the palladium catalyst and ligands. rsc.org

Table 1: Factors Influencing Selectivity in Stille Coupling
FactorInfluence on SelectivityExampleCitation
Catalyst/Ligand The choice of palladium catalyst and its ligands is critical for both regio- and stereoselectivity.Using Pd₂(dba)₃/P(o-Tol)₃ instead of Pd(P(t-Bu)₃)₂ can prevent Z-to-E isomerization in certain reactions. rsc.org
Additives Additives like lithium chloride or copper(I) iodide can alter the reactivity and selectivity of the coupling.LiCl can promote selective coupling at a C-OTf bond over a C-Br bond in specific substrates. nih.gov
Substrate Structure Steric hindrance and electronic properties of the organotin reagent and the organic halide determine the site of reaction.In π-allyl palladium complexes, the nucleophile often adds to the less sterically hindered side. libretexts.org
Reaction Conditions Temperature and solvent can impact the reaction outcome, with milder conditions generally favoring retention of stereochemistry.The reaction is typically performed in polar solvents like DMF or THF at temperatures ranging from 50-150°C. numberanalytics.com

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the standard Stille reaction, tributyltin compounds are involved in other palladium-catalyzed transformations where this compound is a key product.

One notable variant is the Stille-carbonylative cross-coupling . This reaction introduces a carbonyl group between the two coupled fragments by carrying out the reaction under an atmosphere of carbon monoxide (CO). wikipedia.org The mechanism follows the standard Stille pathway, but with an additional step where CO inserts into the palladium-carbon bond before reductive elimination. This process yields a ketone and, like the standard reaction, produces this compound as a byproduct. wikipedia.org

Another relevant reaction is the palladium-catalyzed synthesis of arylstannanes from aryl halides and tributyltin hydride . In this transformation, tributyltin hydride acts as the tin source to convert aryl iodides into the corresponding aryltributylstannanes. thieme-connect.comthieme-connect.com These products can then be used as reagents in subsequent Stille couplings. The reaction often requires a base, such as potassium acetate, to proceed efficiently and selectively, minimizing the formation of reduction and dimerization byproducts. This compound is formed during this process. thieme-connect.com

Other Synthetic Transformations

Tributyltin hydride (Bu₃SnH) is a widely used reagent for the free-radical reduction of organic halides, including alkyl bromides. libretexts.orglibretexts.org In these dehalogenation reactions, this compound is a key stoichiometric byproduct.

The process is a radical chain reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation:

The tributyltin radical abstracts the bromine atom from the alkyl bromide (R-Br) to form the stable this compound (Bu₃Sn-Br) and an alkyl radical (R•). libretexts.orglibretexts.org The rate of this halogen abstraction is very high for bromides. ucl.ac.uk

The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product (R-H) and another tributyltin radical, which continues the chain. libretexts.orglibretexts.org

The high chemoselectivity of this reaction allows for the reduction of C-Br bonds in the presence of other functional groups. youtube.com The concentration of tributyltin hydride can be controlled to influence the reaction pathway; for example, at low concentrations, intramolecular cyclization of the intermediate radical may occur before hydrogen atom abstraction. youtube.com

Tributylstannyl anionoids, such as tributylstannyllithium (Bu₃SnLi), are potent nucleophiles used to form carbon-tin bonds. Their reaction with alkyl bromides has been a subject of mechanistic study, revealing a competition between different pathways. dtic.mil

The reaction between a tributylstannyl anionoid and an alkyl bromide can proceed through two primary mechanisms:

Sₙ2 Nucleophilic Displacement: In this pathway, the tin anionoid acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion in a single concerted step. This is considered the predominant mechanism for reactions with primary alkyl bromides. dtic.milresearchgate.net Bu₃Sn⁻ + R-Br → Bu₃Sn-R + Br⁻

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the tin anionoid to the alkyl bromide. This generates a tributyltin radical and an alkyl bromide radical anion, which then fragments into an alkyl radical and a bromide ion. The resulting alkyl and tributyltin radicals can then combine to form the product. This pathway is thought to be more significant in reactions involving secondary alkyl bromides. dtic.mil Bu₃Sn⁻ + R-Br → [Bu₃Sn• + R-Br•⁻] → Bu₃Sn• + R• + Br⁻ → Bu₃Sn-R

Mechanistic studies have employed radical trapping agents, such as dicyclohexylphosphine, and specific substrates like cyclopropylcarbinyl bromide (which can rearrange if a radical is formed) to probe the involvement of free radical intermediates. dtic.mil These studies suggest that while the Sₙ2 pathway is common, the electron transfer mechanism can be a competing process, particularly for substrates that can form more stable radicals. dtic.milresearchgate.net

Reactions of Tributylstannyl Anionoids with Alkyl Bromides

Catalyst Regeneration and Recycling Strategies

The cost of palladium and the toxicity of tin byproducts like this compound are significant drawbacks in large-scale applications of Stille coupling. harvard.edu This has driven research into catalyst regeneration and recycling.

Strategies for palladium recycling include the development of heterogeneous catalysts, which can be easily filtered off, or performing reactions in biphasic systems (e.g., in water with surfactants) where the catalyst remains in one phase for reuse. nih.govacs.org For instance, palladium nanoparticles embedded in recyclable organogels have been shown to effectively catalyze cross-coupling reactions in water, allowing for simple decanting of the product and reuse of the catalyst gel. nih.govacs.org

Development of Recoverable Catalytic Systems

The development of recoverable catalytic systems is a critical area of research aimed at improving the economic and environmental viability of chemical processes. In reactions involving organotin compounds like this compound, the focus is often on recycling the precious metal co-catalyst (typically palladium) and managing the toxic tin byproducts. Methodologies such as biphasic catalysis, thermomorphic systems, and immobilization onto solid supports have been explored to achieve these goals.

Biphasic catalysis offers a method to separate a homogeneous catalyst and the reaction products into two distinct, immiscible phases. psu.edumdpi.com This approach allows for the efficient recycling of the catalyst system. mdpi.com Ionic liquids are particularly well-suited for this purpose as they can dissolve the catalyst, while the reaction products can often be extracted using a conventional organic solvent, such as ether. tcichemicals.com After extraction, the ionic liquid containing the catalyst can be reused for subsequent reaction cycles. tcichemicals.com For instance, in Stille reactions involving reagents like vinyltributyltin, the catalyst can be retained in the ionic liquid phase, which is often stable in air and moisture, allowing for its reuse without significant loss of activity. tcichemicals.com However, challenges can arise, as the toxic tin byproducts have proven difficult to remove from the ionic liquid phase in some systems. dcu.ie

Thermomorphic systems represent another advanced approach for catalyst recovery. This technique relies on temperature-dependent solubility. The catalyst is dissolved in a solvent system at a higher temperature to perform the reaction in a homogeneous phase. Upon cooling, the catalyst precipitates and can be recovered by simple decantation or filtration. mdpi.com This method has been successfully applied to Palladium-catalyzed Stille reactions that use vinyl tributyltin as a reagent. mdpi.com Research has demonstrated that a fluorous long-chained palladium catalyst can be recycled up to eight times with high yields in a short timeframe (1–3 hours). mdpi.com The recovery of the catalyst is highly efficient, with palladium leaching of less than 1%. mdpi.com

Interactive Data Table: Recycling of Catalyst in Stille Reaction

The following table details the recycling results for a Palladium-catalyzed Stille reaction between iodobenzene (B50100) and vinyl tributyltin under thermomorphic conditions. The catalyst was recovered by cooling the mixture to below -10 °C and decanting the product solution. mdpi.com

CycleYield (%)
195
294
393
492
592
691
790
890

Immobilization of the catalyst onto a solid support is a common strategy for creating heterogeneous catalytic systems that are easily recoverable. rsc.orgacs.org Supports such as layered double hydroxides (LDHs), silica (B1680970), and various polymers have been used to anchor palladium catalysts. researchgate.netsci-hub.sewindows.net These supported catalysts can be removed from the reaction mixture by simple filtration and reused over several cycles. sci-hub.se This approach combines the high selectivity of homogeneous catalysts with the practical advantage of easy separation inherent to heterogeneous systems. mdpi.com

Environmental Distribution, Fate, and Remediation of Tributyltin Compounds

Abiotic Degradation Pathways

The degradation of tributyltin in the environment involves the breaking of the carbon-tin bond, which can occur through both biological and non-biological (abiotic) processes. mst.dkinchem.org The primary abiotic degradation pathways are photolysis and hydrolysis. mst.dk

Hydrolysis : The hydrolytic cleavage of the tin-carbon bond occurs very slowly under normal environmental conditions. inchem.org It only becomes a significant process under conditions of extreme pH, which are not typical in natural waters. mst.dkinchem.org

Photodegradation : Photolysis, or degradation by sunlight, has been demonstrated in both laboratory and field experiments, leading to the formation of less toxic dibutyltin (B87310) (DBT) derivatives. mst.dkinchem.org However, the importance of this pathway in the environment is highly variable. It is limited by the penetration of UV light into the water, which is affected by factors such as water turbidity, and can be accelerated by the presence of photosensitizing substances. mst.dkinchem.org

In oligotrophic (nutrient-poor) open sea environments, the half-life of TBT has been estimated to be several years, indicating its high persistence under these conditions. acs.org In sediments, where TBT is protected from sunlight, abiotic degradation is very slow, contributing to its persistence with estimated half-lives of several years. mst.dk

Hydrolytic Cleavage of the Tin-Carbon Bond (under extreme pH conditions)

The breakdown of tributyltin through hydrolysis, the splitting of the tin-carbon bond by water, is a slow process under typical environmental conditions. inchem.org Studies have shown that TBT is stable in water at a neutral pH in the dark. inchem.org Hydrolysis of the tin-carbon bond in organotin compounds generally occurs only under extreme pH conditions, which are not commonly found in the natural environment. inchem.orgwho.int Therefore, while theoretically possible, hydrolytic cleavage is not considered a significant pathway for TBT degradation in most aquatic systems. inchem.org

Photodegradation Mechanisms (e.g., UV radiation, photosensitizing substances)

Photodegradation, the breakdown of molecules by light, plays a more significant role in the abiotic degradation of tributyltin. inchem.orgmst.dk This process is primarily driven by ultraviolet (UV) radiation from sunlight. inchem.orgnio.res.in The energy from UV light can break the covalent bonds between tin and the butyl groups, initiating the degradation process. inchem.org

The effectiveness of photodegradation is influenced by several environmental factors. Water turbidity, which affects light penetration, and the presence of photosensitizing substances in the water can either enhance or inhibit the process. mst.dkfrontiersin.org Photosensitizers are molecules that absorb light energy and transfer it to other molecules, like TBT, causing them to degrade. dermnetnz.org Photodegradation primarily occurs in the upper layers of the water column where sunlight can penetrate. uio.no The process leads to the formation of dibutyltin (DBT) derivatives as the primary breakdown products. mst.dk

Biotic Degradation Pathways

Biotic degradation, the breakdown of substances by living organisms, is a major pathway for the removal of tributyltin from the environment. researchgate.net This process is carried out by a diverse range of organisms, from microorganisms to higher life forms.

Microbial Degradation by Bacteria, Microalgae, and Fungi

A variety of microorganisms, including bacteria, microalgae, and fungi, have demonstrated the ability to degrade tributyltin. mst.dkresearchgate.netnih.gov These organisms can break down TBT under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, although the relative importance of each is still under investigation. mst.dk Microbial degradation is considered a crucial factor in the natural recovery of TBT-contaminated environments. mdpi.com

The primary mechanism of microbial degradation is a stepwise process called sequential dealkylation. researchgate.netmdpi.comcanada.ca In this process, the butyl groups attached to the tin atom are removed one by one. nih.gov This leads to the formation of dibutyltin (DBT) as the first intermediate, followed by monobutyltin (B1198712) (MBT), and ultimately inorganic tin. researchgate.netmdpi.comgnest.org Each step in this dealkylation process results in a compound that is progressively less toxic than the parent tributyltin. researchgate.netgnest.org

Table 1: Sequential Dealkylation of Tributyltin

Step Compound Toxicity
1 Tributyltin (TBT) High
2 Dibutyltin (DBT) Moderate
3 Monobutyltin (MBT) Low
4 Inorganic Tin Minimal

Some bacteria have been found to utilize tributyltin as their sole source of carbon for growth. mdpi.commdpi.comnih.gov This metabolic capability allows these microorganisms to not only survive in TBT-contaminated environments but also to actively break down the pollutant. mdpi.comnih.gov For instance, Pseudomonas putida is a bacterium known to use TBT as a carbon source, contributing to its degradation. mdpi.com

Metabolism by Higher Organisms (e.g., fish, cytochrome P-450 dependent mono-oxygenase systems)

Higher organisms, such as fish, also possess metabolic pathways to break down tributyltin. inchem.org A key player in this process is the cytochrome P-450 dependent mono-oxygenase system, a group of enzymes primarily found in the liver. nih.govoak.go.kr This enzyme system is involved in the detoxification of various foreign compounds.

In the case of TBT, the cytochrome P-450 system catalyzes the hydroxylation of the butyl groups, adding a hydroxyl (-OH) group to the carbon chain. nih.gov This is the initial step in the metabolic breakdown of TBT in these organisms. nih.gov Studies have shown that exposure to TBT can induce the activity of the cytochrome P-450 system in fish, indicating an active metabolic response to the presence of this toxicant. oak.go.kr

Environmental Persistence and Half-Life

Tributyltin (TBT) compounds exhibit varying degrees of persistence in the environment, largely dictated by the specific environmental compartment and prevailing conditions. In the water column, the half-life of TBT is relatively short, estimated to range from a few days to a couple of weeks. who.intwikipedia.orgvliz.be This is primarily due to degradation processes such as photolysis and biodegradation. mst.dk However, TBT has a strong affinity for particulate matter and readily adsorbs onto suspended particles, which then settle and incorporate the compound into the sediment. who.intmst.dkepa.gov

Once in the sediment, the persistence of TBT increases significantly. Its half-life in sediment can range from several years to as long as 30 years. who.intwikipedia.org This longevity turns contaminated sediments into a long-term source of TBT, as the compound can be released back into the water column over time. wikipedia.orgresearchgate.net

Factors Influencing TBT Persistence (e.g., anoxic conditions in sediment)

Several key factors influence the persistence of tributyltin in the environment, particularly within sediments:

Oxygen Availability: Anoxic (oxygen-deficient) conditions, often found in deeper sediment layers, dramatically slow down the degradation of TBT. vliz.becanada.ca The half-life of TBT in the surface oxic layer of sediment has been estimated at approximately 8 years, while in the deep anoxic layer, it can extend to 87 years. canada.ca Aerobic biodegradation is a more efficient process for breaking down TBT. researchgate.net

Sediment Composition: TBT binds strongly to the fine fractions of sediment, such as silt, clay, and organic matter. researchgate.netresearchgate.net The presence of organic carbon, in particular, increases the adsorption of TBT, which can regulate its partitioning between the sediment and porewater and thereby its availability for microbial degradation. vliz.beresearchgate.netresearchgate.net

pH: The pH of the water and sediment system affects both the chemical form of TBT and the surface properties of sediment particles. researchgate.netmdpi.com TBT adsorption is generally highest in the pH range of 6 to 7. researchgate.netmdpi.comnih.gov

Salinity: Salinity can influence the adsorption and desorption of TBT. Studies have shown that TBT adsorption is strongest in freshwater (zero salinity) and decreases with increasing salinity, although this relationship can be complex. researchgate.netresearchgate.net

Temperature: Temperature affects the rates of both degradation processes and adsorption/desorption. mst.dkresearchgate.net

Microbial Activity: The presence of a robust and adapted microbial community is crucial for the biodegradation of TBT. Low microbial activity will lead to greater persistence. researchgate.net

Light: Photodegradation can be a significant degradation pathway in clear surface waters, but its importance diminishes in turbid waters and is negligible in sediments due to the lack of light penetration. mst.dkepa.gov

Environmental Remediation Strategies

Due to the persistent and toxic nature of tributyltin compounds, significant research has been directed toward developing effective remediation strategies for contaminated water and sediments. These approaches can be broadly categorized into biological and physicochemical methods. researchgate.net The selection of a particular remediation technique often depends on factors such as the level of contamination, the properties of the sediment, and cost-effectiveness. researchgate.net

Biological Remediation Approaches (e.g., bioremediation using TBT-degrading microbes, phytoremediation)

Biological remediation utilizes living organisms to degrade or remove contaminants from the environment. These methods are generally considered more environmentally friendly than physicochemical techniques. ljmu.ac.uk

Bioremediation using TBT-degrading microbes involves harnessing the metabolic capabilities of microorganisms to break down TBT into less toxic forms, such as dibutyltin (DBT) and monobutyltin (MBT), and eventually to inorganic tin. psmjournals.orgresearchgate.netresearchgate.net Numerous bacterial genera have been identified with the ability to resist and degrade TBT, including Pseudomonas, Bacillus, Enterobacter, Klebsiella, Alcaligenes, Aeromonas, and Citrobacter. psmjournals.orgresearchgate.netnih.gov Strategies for microbial bioremediation include:

Natural Attenuation: This relies on the intrinsic capabilities of the native microbial populations to degrade the contaminant without human intervention. ljmu.ac.uk However, this process can be very slow. nih.gov

Biostimulation: This involves the addition of nutrients, oxygen, or other substances to stimulate the activity of indigenous TBT-degrading microorganisms. ljmu.ac.uknih.gov Studies have shown that providing suitable conditions like aeration and adjusting pH can significantly reduce the half-life of TBT in sediments. nih.gov

Bioaugmentation: This strategy involves introducing specific, pre-selected TBT-degrading microorganisms to a contaminated site to enhance the degradation rate. ljmu.ac.uknih.gov

Phytoremediation is a technology that uses plants to clean up contaminated environments. ljmu.ac.uklodz.pl For TBT contamination, this can occur through several mechanisms:

Phytoextraction: Plants can take up TBT from the sediment and accumulate it in their tissues. ljmu.ac.uk

Phytodegradation: Plants can break down TBT through their metabolic processes.

Rhizodegradation: The plant roots can create a favorable environment in the soil that promotes the growth and activity of TBT-degrading microorganisms. ljmu.ac.uk Several plant species, including certain grasses and willows, have shown potential for the phytoremediation of TBT-contaminated sediments. ljmu.ac.ukresearchgate.net Combining phytoremediation with bioaugmentation by inoculating plant roots with TBT-degrading bacteria has also been explored to enhance remediation efficiency. sciepub.com

Physicochemical Remediation Techniques (e.g., adsorption, thermal treatment, chemical/electrochemical oxidation, steam stripping, enhanced leaching)

Physicochemical remediation techniques involve the use of physical and chemical processes to treat contaminated materials. These methods are often faster than biological approaches but can be more expensive and energy-intensive. researchgate.netnih.gov

Adsorption: This method uses sorbent materials to remove TBT from water. researchgate.net Activated carbon and various types of clays (B1170129) have proven effective in adsorbing TBT. researchgate.netvliz.be Adsorption is typically used as a polishing step in wastewater treatment to remove low concentrations of dissolved TBT. researchgate.net

Thermal Treatment: This involves heating the contaminated sediment to high temperatures to destroy the TBT molecules. usq.edu.au Thermal treatment has been shown to be highly effective, reducing TBT concentrations by over 99% in some studies. usq.edu.au However, it is an energy-intensive and costly process. researchgate.netnih.gov

Chemical/Electrochemical Oxidation: These techniques use strong oxidizing agents to degrade TBT. Chemical oxidation can be achieved using reagents like potassium permanganate (B83412) or Fenton's reagent (hydrogen peroxide and ferrous iron), which generate highly reactive hydroxyl radicals that break down organic pollutants. ljmu.ac.uknih.govesaa.org Electrochemical oxidation involves passing an electric current through the sediment slurry to generate these radicals, and has also been shown to effectively degrade TBT. nih.govresearchgate.net

Steam Stripping: This process uses steam to volatilize TBT from the sediment, which is then captured and treated. Like thermal treatment, it can be effective but has high energy costs. researchgate.netnih.gov

Enhanced Leaching: Also known as soil washing, this technique involves using a liquid solution to extract TBT from the sediment. diva-portal.org Various leaching agents, including acids, bases, and even ultra-pure water, have been tested with varying degrees of success in removing TBT. diva-portal.org

Challenges and Limitations of Current Remediation Technologies

Despite the availability of various remediation technologies, each comes with its own set of challenges and limitations.

Biological Remediation: These methods are often slow and their efficiency can be highly dependent on environmental conditions. researchgate.netnih.gov The bioavailability of TBT, which is often tightly bound to sediment particles, can also limit the effectiveness of microbial degradation. nih.gov

Physicochemical Remediation:

High Cost and Energy Consumption: Thermal treatment and steam stripping are effective but are associated with significant energy costs. researchgate.netnih.gov

Secondary Contamination: Chemical oxidation and leaching techniques can introduce other chemicals into the environment, potentially leading to secondary pollution or unpredicted side reactions. ljmu.ac.ukfrontiersin.orgmdpi.com The resulting treated water or sludge may require further management. frontiersin.org

Incomplete Removal: Leaching techniques may not achieve complete removal of TBT from the sediment. researchgate.netnih.gov

Scale-up and Complexity: Some technologies that show promise at the laboratory or bench scale are difficult or costly to implement on a large, industrial scale. mdpi.commdpi.com The operation of specialized equipment often requires highly trained personnel. mdpi.com

Mixed Contamination: Sediments are often contaminated with a mixture of pollutants, including heavy metals and other organic compounds. iaea.org A remediation technique effective for TBT may not be suitable for other co-contaminants, necessitating complex, multi-step treatment trains. researchgate.netiaea.org For instance, thermal treatment is not effective for removing heavy metals. researchgate.net

The choice of the most appropriate remediation strategy, therefore, requires a careful, site-specific assessment of the contamination profile, sediment characteristics, and economic and environmental costs. researchgate.netdiva-portal.org

Biological Effects and Toxicological Mechanisms

Endocrine Disruption

Tributyltin (TBT) compounds, including tributyltin bromide, are recognized as potent endocrine-disrupting chemicals (EDCs). nih.govwikipedia.org Their ability to interfere with the endocrine system leads to a variety of adverse effects on reproductive, developmental, and metabolic processes in both invertebrates and vertebrates. nih.govscielo.br

Interaction with Nuclear Receptors (e.g., Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptor γ (PPARγ))

A primary mechanism of TBT's endocrine-disrupting action is its interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govresearchgate.net TBT acts as a high-affinity ligand for both RXR and PPARγ, often forming and activating RXR-PPARγ heterodimers. nih.govembopress.org This interaction is a key molecular initiating event that triggers a cascade of downstream effects. nih.gov

Research has shown that TBT can activate all three RXR-PPAR heterodimers (α, γ, and δ), primarily through its interaction with RXR. nih.govembopress.org Structural analysis has revealed that tributyltin forms a covalent bond with a cysteine residue within the ligand-binding domain of RXRα, which explains its high binding affinity. nih.govembopress.org This binding mimics the action of natural ligands, thereby activating the receptor and its associated signaling pathways. wikipedia.org

ReceptorInteraction with TributyltinConsequence
Retinoid X Receptor (RXR) High-affinity binding and activation. nih.govembopress.orgActivation of RXR-dependent signaling pathways. nih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ) High-affinity binding and activation. nih.govoup.comPromotion of adipogenesis and disruption of metabolic processes. oup.com

The activation of RXR and PPARγ by tributyltin serves as a molecular initiating event that disrupts numerous physiological pathways. nih.gov This interference can lead to profound alterations in reproductive health, normal development, and metabolic regulation. nih.govscielo.br For instance, the activation of these nuclear receptors is directly linked to abnormal adipogenesis and has been implicated in the development of obesity and related metabolic disorders. oup.comuci.edu

In developmental processes, TBT has been shown to be embryotoxic to various aquatic organisms. researchgate.net Furthermore, exposure to TBT can lead to developmental neurotoxicity. nih.gov The disruption of these critical pathways highlights the broad and significant impact of tributyltin on organismal health.

Imposex Induction in Molluscs and Extrapolation to Vertebrates

One of the most well-documented effects of TBT exposure is the induction of imposex in female marine gastropods. epa.govcoastalwiki.org Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in females. coastalwiki.orgresearchgate.net This phenomenon has been observed in over 150 species of marine snails and is a direct consequence of TBT's endocrine-disrupting properties. coastalwiki.org

Initially, it was hypothesized that TBT caused imposex by inhibiting the enzyme aromatase, leading to an accumulation of androgens. wikipedia.org However, more recent evidence strongly suggests that the primary mechanism involves the activation of RXR. researchgate.netfrontiersin.org The natural RXR ligand, 9-cis retinoic acid, has been shown to induce imposex in a manner similar to TBT, supporting the critical role of the RXR signaling pathway in this process. researchgate.netfrontiersin.org

While imposex is a phenomenon specific to molluscs, the underlying mechanism of nuclear receptor disruption has been extrapolated to vertebrates. researchgate.net Studies have shown that fish are as sensitive as molluscs to TBT, experiencing endocrine-related effects at environmentally relevant concentrations. nih.gov The fundamental conservation of nuclear receptor function across different taxa underscores the potential for TBT to cause endocrine disruption in a wide range of organisms, including vertebrates.

Modulation of Estrogen Signaling and Aromatase Inhibition

Tributyltin has complex and sometimes contradictory effects on estrogen signaling and the enzyme aromatase. While the aromatase inhibition hypothesis was once the leading explanation for imposex in molluscs, subsequent research has revealed a more nuanced interaction. wikipedia.orgjst.go.jp

In some vertebrate systems, TBT has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. researchgate.net However, in other contexts, such as in human choriocarcinoma cells, TBT has been found to increase aromatase activity and estradiol (B170435) production. researchgate.netjst.go.jpnih.gov

TBT can also directly interact with estrogen receptors (ERα and ERβ), acting as an agonist and disrupting the normal transcriptional activation of ER pathways. scielo.brresearchgate.net This can lead to altered estrogen-dependent signaling, affecting various tissues. researchgate.net The estrogenic actions of TBT can involve both classical genomic pathways and non-classical membrane-mediated pathways, such as the activation of the MAPK signaling pathway. researchgate.netnih.gov

SystemEffect of Tributyltin on AromataseEffect on Estrogen Signaling
Molluscs Initially proposed as an inhibitor, but RXR activation is now considered the primary mechanism for imposex. wikipedia.orgfrontiersin.orgDisruption of reproductive development. frontiersin.org
Vertebrates (e.g., Zebrafish) Can act as an inhibitor. researchgate.netDisrupts estrogen signaling. researchgate.net
Human Cell Lines (e.g., MCF-7, Choriocarcinoma) Can increase aromatase activity and estradiol production. researchgate.netjst.go.jpnih.govActs as an ERα agonist, augmenting estrogen-dependent signaling. researchgate.netnih.gov

Impact on Hypothalamic-Pituitary-Thyroid (HPT) Axis

Tributyltin exposure has been shown to disrupt the function of the hypothalamic-pituitary-thyroid (HPT) axis in mammals. nih.govnih.gov The HPT axis is crucial for regulating metabolism, growth, and development through the production and release of thyroid hormones.

Studies in female rats have demonstrated that TBT can cause significant abnormalities at multiple levels of the HPT axis. nih.gov These effects include:

Hypothalamus: Decreased expression of thyrotropin-releasing hormone (TRH) mRNA. nih.gov

Pituitary: Increased serum levels of thyroid-stimulating hormone (TSH). nih.gov

Thyroid Gland: Morphological changes such as follicular hypertrophy and hyperplasia, increased epithelial height, and a decreased colloid area. nih.gov

Peripheral Hormone Levels: Decreased total thyroxine (T4) serum levels. nih.gov

These findings indicate that TBT can interfere with the central regulation of the thyroid axis and may also affect the peripheral metabolism of thyroid hormones. nih.gov

Promotion of Adipogenesis and Metabolic Disorders

Tributyltin is considered an "obesogen," a chemical that can promote obesity and related metabolic disorders. oup.combiologists.com This effect is primarily mediated through its potent activation of PPARγ, a master regulator of adipogenesis (the formation of adipocytes or fat cells). nih.govoup.comnih.gov

By activating the RXR/PPARγ pathway, TBT promotes the differentiation of preadipocytes into mature adipocytes, leading to increased adipose tissue mass. oup.comuci.edu In-utero exposure to TBT in mice has been shown to result in significantly increased lipid accumulation in adipose depots and liver in neonates, and increased adipose mass in adults. oup.com

Immunotoxicity

This compound exerts significant immunotoxic effects, primarily by targeting thymus-dependent immune functions, inducing apoptosis in various immune cells, altering the production of signaling molecules like cytokines and chemokines, and affecting the inflammatory response of macrophages.

Depression of Thymus-Dependent Immune Functions

Tributyltin (TBT) compounds are recognized for their suppressive effects on thymus-dependent immunity. mst.dkuu.nl Exposure to TBT has been shown to cause thymus atrophy, which is characterized by a reduction in the weight of the thymus gland. uu.nloup.com This atrophy is a result of the depletion of cortical thymocytes. nih.gov Studies in rats have demonstrated that TBT exposure leads to a decline in the number of circulating lymphocytes and suppresses thymus-dependent immune responses. uu.nl Specifically, TBT has a broad range of effects on T-cell-mediated immunity. uu.nl This suppression of thymus-dependent functions is considered a key aspect of TBT's immunotoxicity. mst.dk

Induction of Apoptosis in Immune Cells (e.g., thymocytes, NK cells)

A primary mechanism behind the immunotoxicity of tributyltin is the induction of apoptosis, or programmed cell death, in immune cells. nih.gov This effect has been observed in various cell types, including thymocytes and natural killer (NK) cells. mst.dkresearchgate.net TBT has been shown to induce apoptosis in rat thymocytes in vivo and in vitro. mst.dknih.gov The process is characterized by typical morphological and biochemical changes, such as DNA fragmentation. nih.gov

In addition to thymocytes, TBT also affects other immune cell populations. For instance, it inhibits the tumor-killing capacity of natural killer (NK) cells. mst.dk Studies on human peripheral blood lymphocytes have shown that TBT induces a dose-dependent activation of caspases, key enzymes in the apoptotic pathway, leading to apoptosis. nih.gov Interestingly, different T-cell subsets exhibit varying sensitivity, with CD4+ T-cells appearing more susceptible to TBT-induced apoptosis than CD8+ T-cells. nih.gov

Cell TypeEffect of TributyltinReference
ThymocytesInduction of apoptosis, leading to thymus atrophy. mst.dkoup.comnih.gov
Natural Killer (NK) CellsInhibition of cytotoxic activity. mst.dk
Human Peripheral Blood LymphocytesDose-dependent induction of apoptosis via caspase activation. nih.gov
CD4+ T-CellsMore sensitive to TBT-induced apoptosis. nih.gov
CD8+ T-CellsMore resistant to TBT-induced apoptosis. nih.gov
Role of Oxidative Stress and Calcium Homeostasis

The induction of apoptosis by tributyltin is intricately linked to the disruption of cellular homeostasis, particularly involving oxidative stress and calcium levels. researchgate.net TBT treatment leads to a significant increase in the intracellular concentration of calcium (Ca2+). mst.dkresearchgate.net This disruption of calcium homeostasis is a critical early event in TBT-induced apoptosis. oup.com The influx of Ca2+ can trigger a cascade of events leading to cell death. researchgate.net

Concurrently, TBT induces oxidative stress through multiple mechanisms, including the overproduction of reactive oxygen species (ROS). researchgate.net This increase in ROS contributes to cellular damage and initiates apoptotic pathways. researchgate.netresearchgate.net The combination of elevated intracellular Ca2+ and oxidative stress creates a cellular environment that strongly promotes apoptosis in immune cells. researchgate.netnih.gov Studies have shown that chelating intracellular Ca2+ can provide a protective effect against TBT-induced cell death. nih.gov

Mitochondrial Membrane Depolarization and Caspase Activation

The apoptotic pathway triggered by tributyltin prominently involves the mitochondria. nih.gov TBT can cause an early loss of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction. nih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govnih.gov

The release of cytochrome c is a pivotal event that initiates the activation of a cascade of enzymes called caspases. researchgate.netnih.gov Specifically, the released cytochrome c, in conjunction with other factors, forms a complex known as the apoptosome, which in turn activates initiator caspases like caspase-9. scielo.org.ar These initiator caspases then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular proteins and the execution of the apoptotic program. nih.govscielo.org.ar Studies have demonstrated that TBT induces the activation of caspases in a dose-dependent manner in human peripheral blood lymphocytes, directly linking mitochondrial events to the final stages of apoptosis. nih.gov In some human immune cells, caspase-10 has been identified as a key initiator caspase in TBT-mediated apoptosis. nih.gov

Alterations in Cytokine and Chemokine Production

Tributyltin exposure significantly dysregulates the production of cytokines and chemokines, which are crucial signaling molecules for immune responses. nih.gov Studies in mice have revealed that TBT can alter the serum levels of numerous cytokines and chemokines. nih.gov For instance, increases in the pro-inflammatory cytokines interferon (IFN)-γ and tumor necrosis factor (TNF)-α have been observed. nih.gov Similarly, the chemokines MIP-1β and RANTES, which attract lymphocytes and NK cells, also show increased levels following TBT exposure. nih.gov

Conversely, TBT has been found to decrease the levels of other cytokines, such as IL-2, and the CXC chemokines KC and MIP-2. nih.gov In human immune cells, TBT has been shown to modulate the secretion of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), with lower concentrations sometimes increasing its secretion while higher concentrations inhibit it. tnstate.edu This alteration of the cytokine network can disrupt the normal communication within the immune system, potentially leading to chronic inflammation or a compromised ability to respond to pathogens. nih.govnih.gov

Cytokine/ChemokineEffect of Tributyltin ExposureCell/SystemReference
IFN-γIncreasedMouse Serum nih.gov
TNF-αIncreasedMouse Serum nih.gov
IL-1βAltered (Increased or Decreased)Human Immune Cells / Mouse Serum nih.govtnstate.edu
IL-2DecreasedMouse Serum nih.gov
MIP-1βIncreasedMouse Serum nih.gov
RANTESIncreasedMouse Serum nih.gov
KCDecreasedMouse Serum nih.gov
MIP-2DecreasedMouse Serum nih.gov

Effects on Macrophage Inflammatory Response and Inflammasome Activation

Tributyltin also targets macrophages, key cells of the innate immune system, affecting their inflammatory responses. TBT has been shown to enhance the palmitate-induced inflammatory gene expression in mouse bone marrow-derived macrophages. nih.gov This suggests that TBT can potentiate inflammatory responses in these cells.

Furthermore, some tri-organotin compounds have been shown to induce the activation of the NLRP3 inflammasome in murine macrophages. nih.gov The inflammasome is a multi-protein complex that, when activated, leads to the processing and release of the pro-inflammatory cytokine IL-1β. nih.govfrontiersin.org While some organotins trigger inflammasome activation, they can also suppress other aspects of the macrophage response to stimuli like lipopolysaccharide (LPS). nih.gov This complex interaction indicates that TBT can disrupt the normal inflammatory functions of macrophages, potentially leading to either suppressed host defense or prolonged inflammation. nih.govnih.gov

Neurotoxicity

This compound exhibits significant neurotoxicity by inducing apoptosis, or programmed cell death, in various neuronal cell lines. The mechanisms of this apoptosis can be dependent on the concentration of TBT. atamanchemicals.comnih.gov In PC12 cells, which are used as a model for dopaminergic neurons, exposure to both 500 nM and 2 µM of TBT has been shown to induce caspase-dependent apoptosis. nih.gov This is characterized by typical apoptotic features such as nuclear fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

In vivo studies corroborate these findings, demonstrating that TBT exposure induces apoptosis in nerve cells of the cerebral cortex in rats. researchgate.netresearchgate.net This is evidenced by an increase in the Bax/Bcl-2 ratio, which favors apoptosis, and the activation of caspases-3 and -8. researchgate.net Furthermore, TBT has been observed to preferentially cause apoptosis in the retinal neuronal cells of developing zebrafish, indicating specific targeting of certain neuronal populations. nih.gov It has been noted that primary neuronal cells are more sensitive to TBT than non-neuronal cells, suggesting a specific mechanism for its neurotoxic effects at lower concentrations. sigmaaldrich.com

A central mechanism in TBT-induced neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis, leading to calcium overload. This increase in intracellular Ca²⁺ appears to be a primary event that triggers subsequent toxic pathways. nih.gov The signaling cascades initiated by this calcium influx are concentration-dependent. nih.gov

At higher concentrations (e.g., 2 µM TBT), a large increase in Ca²⁺ occurs via the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor and the ryanodine (B192298) receptor. This significant calcium overload leads to the generation of reactive oxygen species (ROS), which in turn mediates caspase-dependent apoptosis. nih.gov

In contrast, at lower concentrations (e.g., 500 nM TBT), a more moderate Ca²⁺ increase is observed, occurring through voltage-dependent calcium channels (VDCC). This moderate influx activates a different signaling pathway involving the phosphorylation of c-jun N-terminal kinase (JNK), which then leads to apoptosis. nih.gov The critical role of calcium is underscored by findings that chelating intracellular Ca²⁺ can almost completely abrogate the subsequent oxidative stress and activation of inflammatory pathways like NF-κB. nih.gov In-vitro studies have further confirmed that the use of Ca²⁺ inhibitors can increase neuronal cell viability following TBT exposure. researchgate.net

Table 2: Concentration-Dependent Mechanisms of TBT-Induced Neurotoxicity

TBT Concentration Intracellular Ca²⁺ Increase Primary Signaling Pathway Downstream Effect Reference
500 nM Moderate (via VDCC) Phosphorylation of JNK Apoptosis nih.gov
2 µM Large (via IP3R/RyR) Generation of Reactive Oxygen Species (ROS) Apoptosis nih.gov

Other Cellular and Organ-Specific Toxicities

This compound is recognized as an endocrine disruptor that adversely affects the male reproductive system, with Sertoli cells being a key target. americanelements.com Exposure to TBT can block the normal cellular function of Sertoli cells, partly through the negative regulation of androgen and estrogen receptors. americanelements.com This disruption has significant consequences for spermatogenesis, as Sertoli cells are essential for the development and maturation of germ cells. nih.gov

TBT exposure reprograms the glucose metabolism of Sertoli cells, leading to decreased consumption of glucose and pyruvate, and consequently, reduced production of lactate (B86563). nih.gov Since lactate is a crucial energy substrate for developing germ cells, this metabolic interference can hamper spermatogenesis. nih.gov At a cellular level, TBT induces apoptosis and cell cycle arrest in Sertoli cells. nih.gov While many studies report no change in testes weight at various doses, weight decrease has been observed at higher TBT concentrations. americanelements.com Furthermore, high doses can damage Sertoli cell function, as indicated by the downregulation of specific markers like Fshr, Dhh, and Sox9. wikipedia.org

A significant mechanism underlying TBT's toxicity in Sertoli cells involves the induction of endoplasmic reticulum (ER) stress and the dysregulation of autophagy. nih.gov RNA sequencing and subsequent biochemical analyses have confirmed that TBT exposure activates ER stress pathways in Sertoli cells. nih.gov Concurrently, TBT disrupts and inhibits the process of autophagy, a cellular recycling system that removes damaged organelles and proteins. nih.govuni.lu

The combination of ER stress activation and autophagy inhibition is directly responsible for triggering apoptosis and cell cycle arrest in these cells. nih.gov This mechanism appears to be a more general mode of TBT toxicity, as similar effects, including ER stress and autophagy flux inhibition leading to apoptosis, have also been observed in testicular Leydig cells. nih.govsigmaaldrich.com

General Mechanisms of Cell Death (e.g., apoptosis, necrosis, dose-dependent effects)

Tributyltin (TBT) compounds, including this compound (TBT-Br), are recognized for their ability to induce cell death through multiple, complex mechanisms, primarily apoptosis and necrosis. The specific pathway activated often depends on the concentration of the compound and the cell type involved.

Apoptosis, or programmed cell death, is a predominant mode of cell death induced by TBT compounds. mdpi.com Studies on various cell lines, including leukemia cells and Jurkat T cells, have demonstrated that TBT exposure leads to classic apoptotic events such as nuclear fragmentation, membrane blebbing, and the activation of caspases, which are key enzymes in the apoptotic cascade. oup.comnih.gov For instance, TBT-Br has been shown to induce apoptosis in L1210 leukemia cells, a process linked to the regulation of the Bcl-2 family of proteins. mdpi.com Specifically, the pro-apoptotic protein Bax content was elevated, while the anti-apoptotic Bcl-2 protein content decreased, tipping the cellular balance towards death. mdpi.com

The mechanism of TBT-induced apoptosis is often concentration-dependent. In PC12 cells, lower concentrations (500 nM) of tributyltin chloride (TBT-Cl) triggered apoptosis via a moderate increase in intracellular calcium (Ca2+) through voltage-dependent calcium channels, which in turn activated c-jun N-terminal kinase (JNK). oup.com In contrast, higher concentrations (2µM) caused a more significant Ca2+ increase through release from intracellular stores (inositol 1,4,5-trisphosphate and ryanodine receptors), leading to the generation of reactive oxygen species (ROS) and subsequent caspase-dependent apoptosis. oup.com This highlights that distinct upstream signaling pathways can converge on a common apoptotic outcome depending on the initial toxic insult. oup.com

TBT compounds can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov The intrinsic pathway is often triggered by TBT's direct effects on mitochondria. nih.gov In human Jurkat T-cells, TBT treatment activates the initiator caspase-10, which is recruited by the TRAIL-R2 death receptor, initiating the extrinsic pathway. nih.gov This activation leads to the cleavage of Bid, a protein that then links to the mitochondrial pathway, causing cytochrome c release and activating the downstream caspase cascade. nih.govnih.gov

Necrosis, a form of unregulated cell death characterized by cell swelling and membrane rupture, can also be induced by TBT, particularly at higher concentrations or following prolonged exposure. researchgate.netcellsignal.com The disruption of calcium homeostasis is a critical event in necrosis. nih.gov TBT can cause the opening of calcium channels, leading to a sustained elevation of intracellular Ca2+, which can activate degradative enzymes and propagate cell injury. nih.gov The depletion of cellular ATP can cause a shift from an apoptotic to a necrotic cell death pathway. mdpi.com While apoptosis is generally considered the primary mechanism at lower, more environmentally relevant concentrations, the line between apoptosis and necrosis can become blurred, with features of both sometimes occurring simultaneously. researchgate.netnih.gov

Table 1: Dose-Dependent Mechanisms of Tributyltin-Induced Apoptosis in PC12 Cells

Concentration Intracellular Ca2+ Source Key Signaling Mediator Apoptotic Pathway
500 nM Voltage-Dependent Calcium Channel (VDCC) c-jun N-terminal kinase (JNK) Moderate Ca2+ increase followed by JNK phosphorylation
2 µM Inositol 1,4,5-trisphosphate receptor & Ryanodine receptor Reactive Oxygen Species (ROS) Large Ca2+ increase followed by ROS generation

Data derived from studies on Tributyltin chloride. oup.com

Interactions with Biomolecules and Membrane Structures

The toxicity of this compound and other TBT compounds stems from their ability to interact with a wide range of biological molecules and disrupt cellular membrane structures. researchgate.net These interactions can be both covalent and non-covalent and are fundamental to the mechanisms of cell death they induce. researchgate.net

TBT compounds are known to interact with proteins, particularly by binding to sulfhydryl (thiol) groups of cysteine residues. nih.gov This interaction is critical in their effect on mitochondrial function. TBT targets the adenine (B156593) nucleotide translocator (ANT), a protein component of the mitochondrial permeability transition pore (mPTP). nih.gov By binding to critical thiol residues within the ANT, TBT induces the opening of the mPTP, which disrupts the mitochondrial membrane potential, causes mitochondrial swelling, and leads to the release of pro-apoptotic factors like cytochrome c. nih.gov This release is a key step in initiating the intrinsic apoptotic pathway. nih.gov The interaction with ANT can be prevented by dithiols (which have two sulfhydryl groups), but not by monothiols, highlighting the specific nature of the binding. nih.gov

Beyond the mitochondria, TBT interacts with other proteins. Studies on human erythrocyte membranes revealed that tributyltin compounds bind significantly with Band 3 protein, a major anion exchange protein. capes.gov.br This interaction can disrupt ion transport and compromise cell membrane integrity. capes.gov.br TBT has also been shown to affect protein tyrosine kinases (PTKs) and phospholipase C gamma (PLC-gamma) in human natural killer (NK) cells, though the effects can vary depending on concentration and exposure duration. nih.gov For example, a 60-minute exposure to 500 nM TBT increased the total levels of PLC-gamma by nearly 50%. nih.gov

The amphipathic nature of TBT, possessing both a non-polar tail and a polar head, facilitates its interaction with and disruption of cellular membranes. thermofisher.com TBT can partition into the lipid bilayer of both the plasma membrane and organellar membranes, such as the mitochondrial membrane. nih.govcdnsciencepub.com This insertion disrupts the membrane's structure and function. In Escherichia coli, tributyltin chloride acts as a transmembrane OH-/anion exchanger, dissipating the pH gradient across the cell membrane, which is crucial for energy-dependent processes like amino acid uptake. cdnsciencepub.comcdnsciencepub.com This disruption of ion gradients is a common mechanism of TBT toxicity. The interaction with membranes can lead to lysis, or rupture, of the cell, especially at higher detergent-to-lipid ratios. thermofisher.com The incorporation of TBT into the membrane alters its fluidity and permeability, contributing to the uncontrolled ion fluxes (e.g., Ca2+) that trigger cell death. researchgate.netnih.gov

Table 2: Key Biomolecular and Membrane Interactions of Tributyltin (TBT)

Target Molecular Component Consequence of Interaction Reference(s)
Mitochondria Adenine Nucleotide Translocator (ANT) Opening of the mitochondrial permeability transition pore (mPTP), decreased membrane potential, release of cytochrome c. nih.gov
Bcl-2 Family Proteins Decrease in anti-apoptotic Bcl-2, increase in pro-apoptotic Bax. mdpi.com
Plasma Membrane Band 3 Protein (Erythrocytes) Binding and potential disruption of anion transport. capes.gov.br
Lipid Bilayer Disruption of membrane integrity, altered permeability, dissipation of ion gradients. researchgate.netcdnsciencepub.comcdnsciencepub.com
Enzymes/Signaling Proteins Caspases (e.g., Caspase-10, -3) Activation leading to apoptotic cascade. oup.comnih.gov
Protein Tyrosine Kinases (PTKs) Altered phosphorylation state under specific exposure conditions. nih.gov
Phospholipase C gamma (PLC-gamma) Increased total protein levels after acute exposure. nih.gov

This table summarizes findings from studies on various tributyltin compounds, including TBT-Br.

Analytical Methodologies for Detection and Speciation

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For organotin analysis, gas chromatography (GC) is widely employed, often requiring a derivatization step to convert the polar and less volatile organotin halides into more volatile and thermally stable compounds suitable for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. tandfonline.com This combination allows for both the identification and quantification of tributyltin compounds. nih.gov In many GC-MS applications for organotin analysis, a derivatization step is necessary to make the analytes volatile enough for the GC process. academie-sciences.fr

Negative Ion Chemical Ionization (NICI) is a soft ionization technique in GC-MS that can significantly enhance sensitivity for certain compounds, including organotin halides. nih.govgcms.czthermofisher.com In one method, after extraction, tributyltin compounds are detected as their respective bromides. Doping the GC system with a dilute hydrobromic acid (HBr)-methanolic solution facilitates a halogen exchange, leading to the formation of tributyltin bromide, which can be sensitively detected. nih.gov NICI-MS has been shown to be highly selective and sensitive for the detection of TBT bromide. nih.gov The sensitivity of NICI can be 250 to 400 times greater than the more common electron impact (EI) mode. nih.govcanada.ca This enhanced sensitivity allows for the determination of tributyltin at the nanogram per liter level or lower in samples like seawater. nih.gov

Selected Ion Monitoring (SIM) is a GC-MS technique that increases the sensitivity of an analysis by monitoring only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. nih.gov This approach is particularly valuable for trace analysis of tributyltin. For instance, in the analysis of derivatized butyltins, specific ions are monitored for quantification. A common method involves derivatizing tributyltin with a Grignard reagent, such as hexyl magnesium bromide, to form hexylbutyltins. nih.gov In the SIM mode, specific mass-to-charge ratios (m/z) are selected for tributyltin and other butyltin compounds, as well as for an internal standard like tripentyltin. nih.gov This targeted approach allows for detection limits of less than 2 ng/L in water samples. nih.gov

Due to the low volatility of most organotin compounds, a derivatization step is typically required before GC analysis. academie-sciences.frnih.govscielo.br This involves converting the organotin compounds into more volatile tetraalkyl species. traceorganic.com A common and effective method is the use of Grignard reagents, such as hexyl magnesium bromide. nih.govnih.gov In this process, the butyltin compounds are reacted with the Grignard reagent to form more volatile derivatives. nih.govscribd.com For example, tributyltin is converted to hexyltributyltin. nih.gov This derivatization is a crucial step that facilitates the separation and subsequent detection by GC-based methods. nih.govnih.gov

Capillary Gas Chromatography with Flame Photometric Detection (GC-FPD)

Capillary Gas Chromatography with Flame Photometric Detection (GC-FPD) is another established method for the analysis of organotin compounds. scielo.brnih.gov The flame photometric detector is highly sensitive to compounds containing sulfur or phosphorus, and it can also be configured to detect other elements, including tin. This makes it a suitable detector for the analysis of derivatized organotin compounds. nih.gov Similar to GC-MS methods, a derivatization step is necessary. Butyltin compounds are often converted to their pentyl derivatives using a pentyl Grignard reagent before being analyzed by capillary GC-FPD. nih.gov The method has been successfully used for the simultaneous determination of tributyltin and its degradation products in biological materials. nih.gov Doping the GC column with hydrobromic acid has been shown to improve the direct analysis of tributyltin halides by GC-FPD, resulting in sharper and more symmetrical peaks. psu.edu

Two-Dimensional Heart-Cut GC for Interference Fractionation

For complex samples where co-eluting matrix components can interfere with the analysis of tributyltin, two-dimensional gas chromatography (2D-GC), specifically heart-cutting GC, offers a powerful solution. researchgate.netchromatographyonline.comnih.gov This technique involves separating a specific portion (a "heart-cut") of the eluent from the first GC column and transferring it to a second column with a different stationary phase for further separation. chromatographyonline.comnih.gov This allows for the isolation of the target analyte from interfering compounds. A two-dimensional heart-cut GC method coupled with mass spectrometry has been developed to fractionate tributyltin from interferences, which is particularly useful for achieving very low detection limits. researchgate.net This advanced separation technique is crucial for accurate quantification at the parts-per-quadrillion (ppq) level, as required by some environmental regulations. researchgate.net

Data Tables

Table 1: Research Findings on Analytical Methodologies

Analytical TechniqueKey FindingsDetection LimitsReference
GC-MS with NICIDoping the GC system with HBr-methanolic solution allows for direct detection of organotin bromides with high selectivity and sensitivity.20 pg/ml for TBT nih.gov
GC-MS with SIMDerivatization with hexyl magnesium bromide followed by SIM allows for linear calibration curves and trace-level detection.< 2 ng/L nih.gov
GC-FPDDerivatization to pentyl derivatives enables simultaneous determination in biological tissues with high recovery rates.4-5 pg as tin nih.gov
Two-Dimensional Heart-Cut GC-MS/MSEffectively fractionates TBT from matrix interferences, enabling ultra-trace analysis.11 pg/L researchgate.net

Speciation Analysis of Organotin Compounds

The environmental impact and toxicity of organotin compounds are highly dependent on the specific chemical form (species). Therefore, speciation analysis, which involves the separation and quantification of individual organotin species, is essential.

The development of analytical methods for determining tributyltin in various environmental matrices requires careful optimization of extraction, clean-up, and detection steps to overcome matrix interferences and achieve the required sensitivity.

Seawater: For seawater analysis, methods often involve a pre-concentration step to enrich the low levels of TBT. Liquid-solid extraction (LSE) using C-18 bonded porous silica (B1680970) columns is a common technique. epa.gov The extracted TBT can then be analyzed by GC with electron-capture detection (GC/ECD). epa.gov Another approach involves liquid-liquid microextraction with toluene, followed by analysis using capillary GC-triple quadrupole mass spectrometry, which can detect underivatized TBT at very low levels. nih.gov Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) has also been used for trace analysis of TBT in seawater, offering high selectivity and sensitivity. nih.gov

Sediment: Sediments are a significant sink for TBT, and its analysis often requires more rigorous extraction procedures. Pressurized liquid extraction (PLE) with a hexane/tropolone mixture followed by Grignard derivatization and GC-MS analysis is an effective method. researchgate.net Methanol-acid digestion and acid-sonication extraction have also been developed. pjoes.com For purity and accurate quantification, isotope dilution GC-MS is often employed. europa.eugcms.cz The analysis of TBT in sediments is crucial for monitoring long-term contamination, as TBT can leach from sediments back into the water column. rsc.org

Biological Samples: In biological tissues, TBT can bioaccumulate to high concentrations. mst.dk Analytical procedures typically involve extraction from the tissue homogenate, derivatization, and analysis by GC. For example, butyltin compounds can be extracted as bromides from tissue homogenates using hydrobromic acid and ethyl acetate. nih.gov Microwave-assisted extraction is also a common technique for biological samples. researchgate.net Graphite furnace atomic absorption spectrometry (GFAAS) has been used for the determination of TBT in biological tissues after appropriate extraction and clean-up steps. tandfonline.com The analysis of certified reference materials, such as mussel tissue, is important for method validation and ensuring the accuracy of the results. pjoes.compjoes.comcput.ac.za

The following table summarizes some of the extraction and analytical techniques used for different environmental matrices.

Environmental MatrixExtraction/Pre-concentration MethodAnalytical TechniqueReference(s)
Seawater Liquid-Solid Extraction (LSE) with C-18 columnsGC/ECD epa.gov
Liquid-Liquid Microextraction with tolueneGC-Triple Quadrupole MS nih.gov
Solid-Phase Extraction (SPE)GC-FPD, GC-MS-TOF pjoes.compjoes.com
Sediment Pressurized Liquid Extraction (PLE) with hexane/tropoloneGC-IDMS europa.euresearchgate.net
Methanol-acid digestion, Acid-sonicationGC-FPD, GC-MS-TOF pjoes.com
Microwave-assisted extractionGC-MS/MS, GC-QTOF researchgate.nettandfonline.com
Biological Samples Extraction with hydrobromic acid and ethyl acetateCapillary GC-FPD nih.gov
Microwave-assisted extractionGC-MS researchgate.net
Acid digestion and solid-phase extraction (SPE)GFAAS tandfonline.com

Tributyltin (TBT) can be degraded in the environment and in organisms to form dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). gnest.org The toxicity of these metabolites differs from that of the parent compound, making their simultaneous determination important for a comprehensive environmental risk assessment.

Several analytical methods have been developed for the simultaneous determination of TBT, DBT, and MBT. A common approach involves extraction of the butyltin compounds, derivatization to increase their volatility, and subsequent analysis by gas chromatography. For instance, butyltin compounds can be extracted as bromides and then converted to pentyl derivatives using a Grignard reagent for analysis by capillary GC with a flame photometric detector (FPD). nih.gov This method has been successfully applied to determine the concentrations of TBT, DBT, and MBT in the liver and kidney of rats. nih.gov

High-performance liquid chromatography (HPLC) with UV detection has also been developed as a lower-cost alternative to high-resolution techniques for the determination of TBT, DBT, and MBT in water and sediment samples. researchgate.net For high accuracy and precision, isotope dilution GC-MS methods using mixed spikes containing isotopically enriched MBT, DBT, and TBT have been developed for the simultaneous determination of these compounds in various environmental matrices. gcms.cz

The relative concentrations of TBT, DBT, and MBT can provide insights into the degradation pathways and the age of the contamination. In many contaminated sites, DBT and MBT are primarily the result of TBT degradation rather than direct input. gnest.org

Purity Assessment and Characterization

The purity assessment and characterization of this compound are essential for its use as a standard in analytical methods and for understanding its chemical properties. Technical grade this compound is commercially available, often with a purity of around 90%. sigmaaldrich.com

For a comprehensive purity assessment, a combination of analytical techniques is recommended. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and identify organic impurities. orgsyn.org Inductively coupled plasma optical emission spectroscopy (ICP-OES) can be employed to determine the tin (Sn) and bromine (Br) content, providing information on the elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing tributyltin compounds. To enhance volatility for GC separation, derivatization using a Grignard reagent, such as hexylmagnesium bromide, is often employed. The sample preparation for GC-MS analysis typically involves extraction, a clean-up step using solid-phase extraction, and derivatization.

The physical and spectroscopic properties of this compound and related compounds are well-documented. For example, ¹H and ¹³C NMR data, as well as high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy data, are available for the characterization of related tributyltin compounds. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This non-destructive technique provides detailed information about the chemical environment of specific atomic nuclei within the molecule. For organotin compounds like this compound, several types of NMR analyses are particularly informative, including ¹H, ¹³C, and ¹¹⁹Sn NMR.

¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the butyl chains. The spectra would be expected to show characteristic multiplets for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (CH₂ adjacent to the tin atom) protons. The integration of these signals can confirm the ratio of protons in the different chemical environments, which is consistent with the tributyl structure.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon skeleton of the molecule. Each carbon atom in the butyl groups will produce a distinct signal, and its chemical shift is influenced by its proximity to the tin atom. Furthermore, the coupling between the carbon atoms and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can provide valuable structural information. researchgate.net One-bond coupling constants (¹J(Sn-C)) for organotin compounds are typically in the range of 1200 to 1500 Hz. huji.ac.il

¹¹⁹Sn NMR Spectroscopy: Tin has three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity. huji.ac.il The ¹¹⁹Sn NMR chemical shift is highly sensitive to the nature of the substituents attached to the tin atom. For tributyltin derivatives, the chemical shift provides a clear indication of the coordination environment of the tin center. As a reference, tetramethyltin (B1198279) is often used as an external standard with a chemical shift of δ = 0 ppm. rsc.org The ¹¹⁹Sn NMR spectrum of this compound would exhibit a characteristic resonance, and its precise chemical shift would be indicative of the presence of the bromine atom bonded to the tin. rsc.orgcapes.gov.br

The combination of these NMR techniques allows for a comprehensive characterization of the this compound molecule, confirming the presence and connectivity of the butyl groups and the bromine atom to the central tin atom.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Content

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used to determine the elemental composition of a sample. uni.lu It is particularly well-suited for quantifying the tin (Sn) and bromine (Br) content in this compound, thereby confirming its elemental formula and purity. americanelements.com

The fundamental principle of ICP-OES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma, which can reach temperatures of 5,000 to 10,000 K. sigmaaldrich.com This extreme temperature causes the atoms in the sample to become excited and emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of this compound, the sample must first be prepared in a suitable liquid matrix. This may involve digestion with strong acids to break down the organometallic structure and bring the tin and bromine into solution. americanelements.com The resulting solution is then nebulized to create a fine aerosol that is introduced into the plasma.

Once in the plasma, the this compound molecules are atomized, and the individual tin and bromine atoms are excited. The spectrometer then measures the intensity of the specific emission lines for tin and bromine. By comparing these intensities to those of calibration standards with known concentrations, the precise amount of each element in the original sample can be determined. nih.gov

Hydride generation (HG) can be coupled with ICP-OES (HG-ICP-OES) to enhance the sensitivity for tin determination. nih.govnih.gov In this method, the tin in the sample is converted to a volatile hydride (stannane, SnH₄) before being introduced into the plasma. This technique can lower the detection limits, allowing for the accurate measurement of even trace amounts of tin. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying tributyltin bromide (TBT-Br) in environmental or biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for TBT-Br analysis. Derivatization using Grignard reagents (e.g., hexylmagnesium bromide) enhances volatility for GC separation. Sample preparation involves extraction (e.g., acid leaching), clean-up (solid-phase extraction), and derivatization . For purity assessment, combine nuclear magnetic resonance (NMR) spectroscopy with inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Sn and Br content .
  • Data Validation : Cross-validate results with certified reference materials and spike-recovery experiments to address matrix effects.

Q. How is this compound synthesized, and what are critical parameters for optimizing yield?

  • Synthetic Route : TBT-Br is typically synthesized via the reaction of SnCl₄ with n-butylmagnesium bromide (C₄HₙMgBr) in toluene under a nitrogen atmosphere. Key parameters include:

  • Temperature: 50–60°C (prevents side reactions).
  • Solvent: Anhydrous toluene minimizes hydrolysis.
  • Stoichiometry: Excess Grignard reagent ensures complete conversion .
    • Characterization : Use ¹H/¹³C NMR to confirm butyl group attachment and ICP-OES for Sn/Br ratio verification .

Advanced Research Questions

Q. What mechanistic insights explain TBT-Br’s endocrine-disrupting activity in transcriptional regulation?

  • Experimental Design : Utilize reporter cell lines (e.g., IZ-VDRE for vitamin D receptor agonism/antagonism) to assess TBT-Br’s dose-dependent effects. Compare with structurally similar organotins (e.g., TBT-Cl, TBT-I) to isolate halogen-specific interactions .
  • Contradiction Analysis : Discrepancies in reported EC₅₀ values may arise from cell line variability (e.g., PAZ-PPARγ vs. IZ-VDRE). Validate using orthogonal assays (e.g., qPCR for target gene expression) .

Q. How can isotopic labeling techniques improve tracking of TBT-Br degradation pathways in environmental systems?

  • Methodology : Synthesize deuterated TBT-Br via tributyltin deuteride (Bu₃SnD) in radical-mediated reactions. Use GC-MS with isotopic pattern deconvolution to trace degradation intermediates (e.g., dibutyltin species) .
  • Data Interpretation : Compare degradation kinetics in aerobic vs. anaerobic conditions to model environmental persistence .

Q. What strategies resolve contradictions in TBT-Br toxicity data across species or experimental models?

  • Approach : Conduct meta-analyses of LC₅₀/EC₅₀ values from zebrafish, mollusks, and mammalian cell lines. Apply hierarchical Bayesian modeling to account for interspecies variability and exposure duration differences .
  • Case Study : Zebrafish studies show higher TBT-Br bioaccumulation in lipid-rich tissues; reconcile with in vitro data by incorporating lipidomics into toxicity assessments .

Methodological Guidance for Data Reporting

  • Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) and analytical instrument parameters (e.g., GC column type, MS ionization mode) to enable replication .
  • Conflict Resolution : Use sensitivity analysis to identify outlier datasets and design follow-up experiments (e.g., isotopic tracing or knock-out models) to test hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin bromide
Reactant of Route 2
Tributyltin bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.